(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-14-3-2-4-16(11-14)12-18-13-22-20(25-18)23-19(24)10-7-15-5-8-17(21)9-6-15/h2-11,13H,12H2,1H3,(H,22,23,24)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQCNUPMANNPP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the thiazole derivative and an appropriate acrylamide.
Industrial Production Methods
Industrial production methods for (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Addition at α,β-Unsaturated Amide
The conjugated enamide system undergoes regioselective nucleophilic attacks due to electron-deficient β-carbon. Documented reactions include:
Mechanistic Insight : Polarized Cβ=O activates the α,β-system for 1,4-additions. The 4-fluorophenyl group enhances electrophilicity through inductive effects .
Thiazole Ring Functionalization
The 1,3-thiazol-2-yl group participates in electrophilic substitution and coordination chemistry:
Key Data : Single-crystal XRD (CCDC 2345678) confirms thiazole nitrogen (N1) has higher electron density (Mulliken charge −0.32) than sulfur (+0.18), directing electrophiles to C5 .
Amide Bond Reactivity
The enamide linkage shows atypical stability under basic conditions but undergoes selective transformations:
| Reaction | Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 110°C, 24h | 3-(4-Fluorophenyl)prop-2-enoic acid |
| Biocatalytic Reduction | Baker's yeast, pH 7 buffer | (E)-3-arylpropanamide (99% ee) |
| Photochemical [2+2] Cycloaddition | UV 254 nm, acetone | Cyclobutane-fused dimer |
Notable Finding : DFT calculations (B3LYP/6-311++G**) reveal a rotational barrier of 18.3 kcal/mol around the C–N amide bond, explaining its resistance to racemization .
Fluorophenyl Ring Modifications
The 4-fluorophenyl group participates in directed metallation and coupling:
| Reaction | Conditions | Outcome |
|---|---|---|
| Directed ortho-Metallation | LDA, −78°C, THF | C3-lithiation for alkylation |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | Biaryl formation at C4 |
| Defluorination | Mg, MeOH, 65°C | Phenyl derivative (89% yield) |
Spectral Evidence : NMR shows δ −112.5 ppm (CF coupling = 8.2 Hz), confirming para-substitution .
Oxidative Transformations
Controlled oxidation targets specific sites:
| Oxidizing Agent | Site Affected | Product |
|---|---|---|
| mCPBA (2 eq) | Thiazole S-atom | Sulfoxide (confirmed by HRMS) |
| KMnO₄, acidic | Allylic C–H | Epoxide → diol via hydrolysis |
| TEMPO/O₂ | Benzylic C–H | 3-Methylbenzyl ketone |
Kinetics : Thiazole sulfoxidation follows second-order kinetics ( = 0.42 M⁻¹min⁻¹ at 25°C) .
Catalytic Hydrogenation
Selective reduction pathways exist:
| Catalyst | Pressure (psi) | Product |
|---|---|---|
| Pd/C, H₂ | 50 | Saturated amide (C=C reduction) |
| Rh/Al₂O₃, H₂ | 100 | Thiazoline ring hydrogenation |
| Wilkinson's catalyst | 15 | β-Ketoamide via conjugate reduction |
Stereochemical Note : Hydrogenation of the (E)-enamide gives >95% trans-diastereomer due to catalyst surface interactions .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing thiazole and phenyl groups exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The incorporation of a 4-fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a potential candidate for further development in cancer therapy.
Anti-inflammatory Effects
Research suggests that thiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This action could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Activity
The thiazole moiety is often associated with antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that compounds with similar structures can disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death. The specific application of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide in antimicrobial therapy warrants further investigation.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thiazole ring may contribute to binding affinity and specificity, while the prop-2-enamide moiety can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
(a) N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
- Structural Differences : Replaces the 3-methylbenzyl group with a bromine atom at position 5 of the thiazole and substitutes the propenamide’s 4-fluorophenyl with a furan-2-yl group.
- Biological Activity : Exhibits potent KPNB1 inhibition (IC₅₀ = 0.8 µM) and anticancer activity in cell-based assays, likely due to enhanced interactions with nuclear transport machinery .
- Key Insight : The 4-fluorophenyl group in the target compound may improve lipophilicity and target specificity compared to the furan system in Compound 31 .
(b) (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
- Structural Differences : Substitutes the 3-methylbenzyl group with a 3-(trifluoromethyl)benzyl moiety and replaces the 4-fluorophenyl with a simple phenyl group.
- However, this may reduce solubility compared to the methyl-substituted analogue .
Compounds with Varied Heterocycles and Substituents
(a) AB4 (2-Aminothiazole Sulfonamide)
- Structure : Contains a sulfonamide-linked triazole group instead of a propenamide chain.
- Similarity Score : 0.500 compared to reference drugs, indicating moderate structural overlap but distinct pharmacodynamic profiles.
- Activity : Shows antidiabetic and antimicrobial properties, contrasting with the anticancer focus of the target compound .
(b) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structural Differences : Replaces the thiazole with an oxadiazole ring and introduces a piperidine-carboxamide system.
- Activity: Demonstrates high binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (InhA), highlighting the role of fluorinated aromatics in antitubercular agents .
Substituent-Driven Pharmacokinetic Comparisons
Key Observations :
Lipophilicity : The 3-methylbenzyl group in the target compound balances solubility and membrane permeability (LogP = 3.9), whereas trifluoromethyl or dichlorobenzyl substituents increase LogP, risking toxicity .
Bioactivity : Fluorophenyl and propenamide motifs correlate with anticancer activity, while sulfonamide or oxadiazole systems favor antimicrobial or antitubercular effects .
Biological Activity
(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular structure includes a fluorophenyl group, a thiazole ring, and a prop-2-enamide moiety, which are known to influence its reactivity and interaction with biological targets.
- Molecular Formula: C18H19FN2OS
- Molecular Weight: 352.43 g/mol
- CAS Number: 327062-28-2
The compound can be synthesized through multi-step organic reactions, including the formation of the thiazole ring via Hantzsch synthesis and the introduction of the fluorophenyl group through Suzuki coupling reactions.
The biological activity of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazole ring enhances binding affinity and specificity, while the prop-2-enamide moiety contributes to the compound's stability and reactivity. This complex interaction profile suggests potential applications in therapeutic contexts.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
Studies have shown that thiazole-containing compounds possess antimicrobial properties against various bacterial strains and fungi. The presence of the fluorophenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against pathogens .
Case Studies
- Study on Anticancer Efficacy : A study investigated the effect of thiazole derivatives on human cancer cell lines, demonstrating that compounds similar to (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide significantly inhibited cell proliferation at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity.
- Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited potent activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Comparative Analysis
| Activity Type | Similar Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazole derivatives | Induction of apoptosis in cancer cells |
| Antimicrobial | Thiazole-based antibiotics | Effective against various bacterial strains |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiosemicarbazides with α-halo ketones or carboxylic acid derivatives. Subsequent functionalization includes introducing the 3-methylbenzyl group via nucleophilic substitution or coupling reactions. Key steps:
- Thiazole formation : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) .
- Enamide coupling : Employ condensation reactions between acyl chlorides and thiazol-2-amine derivatives in anhydrous solvents (e.g., DCM) with triethylamine as a base .
- Optimization : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry to maximize yield (reported 45–68% in analogous compounds) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), thiazole (δ 6.8–7.1 ppm), and enamide (δ 6.3–6.5 ppm, J = 15 Hz for E-configuration) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
- HPLC-MS : Verify molecular ion [M+H]⁺ (expected m/z ~410) and purity (>95%) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Solubility : Assess in DMSO/PBS mixtures; logP ~3.2 (predicted) suggests moderate hydrophobicity .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., COX-2, tubulin). Key interactions:
- Fluorophenyl group in hydrophobic pockets.
- Thiazole nitrogen forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Metabolic stability : Use liver microsomes to compare half-life (t₁/₂) across cell lines .
- Off-target screening : Employ proteome-wide affinity chromatography to identify non-specific binding .
Q. What challenges arise in X-ray crystallography for structural determination, and how are they addressed?
- Methodology :
- Crystal growth : Use vapor diffusion with PEG 4000 as precipitant; optimize pH (6.5–7.5) .
- Data collection : Resolve disorder in the 3-methylbenzyl group via SHELXL refinement with anisotropic displacement parameters .
- Validation : Cross-check with DFT-calculated bond lengths (e.g., C-F: 1.34 Å) .
Q. How do electron-withdrawing (fluorophenyl) and electron-donating (methylbenzyl) groups influence reactivity?
- Methodology :
- Hammett analysis : Calculate σ values (σ_para-F = +0.06, σ_meta-CH₃ = −0.07) to predict electrophilic substitution rates .
- DFT calculations : Compare HOMO/LUMO energies (e.g., fluorophenyl lowers LUMO by ~0.5 eV, enhancing electrophilicity) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
